Boc-ser(PO3ME2)-OH
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Overview
Description
(2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic organic compound It is characterized by its complex structure, which includes a dimethoxyphosphoryloxy group, a tert-butyl carbamate group, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves multiple steps:
Formation of the Propanoic Acid Backbone: The synthesis begins with the preparation of the propanoic acid backbone. This can be achieved through the reaction of a suitable starting material, such as an amino acid derivative, with appropriate reagents under controlled conditions.
Introduction of the Dimethoxyphosphoryloxy Group: The dimethoxyphosphoryloxy group is introduced through a phosphorylation reaction. This step requires the use of phosphorylating agents such as dimethyl phosphorochloridate in the presence of a base like triethylamine.
Protection of the Amino Group: The amino group is protected using tert-butyl carbamate (Boc) to prevent unwanted side reactions. This protection is typically achieved through the reaction of the amino group with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Final Assembly: The final step involves the coupling of the phosphorylated intermediate with the protected amino acid derivative. This step is usually carried out under mild conditions to ensure the integrity of the functional groups.
Industrial Production Methods
Industrial production of (2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the phosphoryloxy group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyphosphoryloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction typically yields alcohols.
Substitution: Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
(2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid involves its interaction with specific molecular targets. The phosphoryloxy group can participate in phosphorylation reactions, which are crucial in many biological processes. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-(3-formyl-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- (2S)-3-(2,6-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Uniqueness
(2S)-3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties
Properties
IUPAC Name |
3-dimethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO8P/c1-10(2,3)19-9(14)11-7(8(12)13)6-18-20(15,16-4)17-5/h7H,6H2,1-5H3,(H,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAHQDUCEZPJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COP(=O)(OC)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20NO8P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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